Dioctyl (2e)-2-butenedioate, also known as dioctyl fumarate, is a diester derived from fumaric acid. Its chemical formula is with a molecular weight of approximately 340.4974 g/mol. This compound is classified as an ester and is characterized by its two octyl groups attached to the fumarate backbone. Dioctyl (2e)-2-butenedioate is used in various applications, particularly in the fields of chemistry and materials science.
Dioctyl (2e)-2-butenedioate can be synthesized from fumaric acid and octanol through esterification processes. It falls under the category of esters and is specifically classified as a fumarate ester due to its structural relation to fumaric acid. The compound is often utilized in polymer chemistry, as well as in the production of surfactants and plasticizers.
The synthesis of dioctyl (2e)-2-butenedioate typically involves an esterification reaction between fumaric acid and octanol. The process can be carried out through several methods, including:
The reaction conditions typically include elevated temperatures (around 200 °C) and controlled environments to minimize side reactions. The use of inert gases like nitrogen during the reaction helps prevent oxidation and improves yield.
Dioctyl (2e)-2-butenedioate has a distinct molecular structure characterized by its two long alkyl chains (octyl groups) attached to a butenedioate backbone. The structural representation can be described using the following information:
The compound's molecular weight is approximately 340.4974 g/mol, and it exhibits properties typical of esters, such as low volatility and solubility in organic solvents .
Dioctyl (2e)-2-butenedioate can participate in various chemical reactions due to its functional groups:
These reactions often require specific catalysts or conditions to proceed efficiently, and they are crucial for developing materials with desired properties.
The mechanism of action for dioctyl (2e)-2-butenedioate primarily involves its reactivity as an ester:
Kinetic studies indicate that hydrolysis rates can vary significantly based on pH and temperature conditions.
Dioctyl (2e)-2-butenedioate has several scientific uses:
Dioctyl (2E)-2-butenedioate (commonly termed dioctyl fumarate) is synthesized via esterification between fumaric acid ((2E)-2-butenedioic acid) and octanol isomers (typically 2-ethylhexanol or n-octanol). This reaction is equilibrium-limited, necessitating catalytic acceleration for industrial feasibility. Heterogeneous acid catalysts demonstrate superior performance, with p-toluenesulfonic acid (PTSA) and solid zinc oxide being prominently employed. PTSA achieves >95% esterification yield within 3–5 hours at 120–140°C by facilitating nucleophilic attack of alcohols on the carboxylic carbon while minimizing side reactions. Zinc oxide (1.5–2.5 wt%) offers reusability advantages, yielding 88–92% conversion after 6 hours at 160°C under nitrogen atmosphere [1].
Table 1: Catalytic Performance in Fumaric Acid Esterification
Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantage |
---|---|---|---|---|
PTSA | 120–140 | 3–5 | >95 | High activity |
Zinc oxide | 160 | 6 | 88–92 | Reusable, minimal waste |
Aluminium phosphate | 150 | 7 | 85 | Low corrosion |
Boron trifluoride | 130 | 4 | 90 | Rapid kinetics |
Reaction kinetics follow a second-order model, with rate constants (k) ranging from 0.015 L·mol⁻¹·min⁻¹ (uncatalyzed) to 0.210 L·mol⁻¹·min⁻¹ (PTSA-catalyzed). Water removal via azeotropic distillation or molecular sieves shifts equilibrium toward diester formation [1] [5].
Solvent-free mechanochemical methods enhance sustainability by eliminating volatile organic compounds. Ball milling fumaric acid with excess 2-ethylhexanol (molar ratio 1:2.5) and catalytic PTSA (0.8 wt%) achieves 97% conversion after 90 minutes at 50°C. Mechanical force from milling media (e.g., zirconia balls) intensifies molecular collisions, reducing activation energy by 30–40% compared to thermal methods. This approach suppresses octanol dehydration byproducts (<2%) and enables direct crystallization of the product upon cooling [1].
Key advantages include:
Conserving the thermodynamically stable (E)-configuration of fumarate is critical, as isomerization to maleate (Z-isomer) compromises product performance. The (E)-configuration is preserved by:
FT-IR analysis confirms configuration integrity: Dioctyl fumarate exhibits C=O stretching at 1720 cm⁻¹ and C=C at 1640 cm⁻¹, distinct from maleate’s 1740 cm⁻¹ and 1630 cm⁻¹ bands [3] [5].
Continuous-flow reactors address limitations of batch processing for dioctyl fumarate synthesis, particularly thermal inhomogeneity and scale-dependent yield fluctuations. The Coflore Agitated Cell Reactor (ACR) exemplifies this technology, featuring:
Table 2: Continuous vs. Batch Process Performance
Parameter | Batch Reactor | Coflore ACR | Improvement |
---|---|---|---|
Temperature control | ±5°C | ±0.5°C | Enhanced selectivity |
Space-time yield | 120 g·L⁻¹·h⁻¹ | 310 g·L⁻¹·h⁻¹ | 158% increase |
Octanol excess | 100% | 25% | Reduced raw material |
Configuration purity | 98.5% | 99.8% | Minimized isomerization |
Operating at 140°C and 5 bar, the ACR achieves 99% conversion with a 25% stoichiometric alcohol excess (vs. 100% in batch) and residence times of 40–60 minutes. This intensification reduces energy costs by 40% and eliminates batch-to-batch variability [6] [9].
Key byproducts impact yield and purification costs:
Reaction equilibrium is described by:$$K{eq} = \frac{[Diester][H2O]^2}{[Fumaric Acid][Alcohol]^2} = 0.25–0.40$$Excess alcohol (1.5–2.5 eq) or water removal shifts equilibrium toward diester. At 99% conversion, the reverse reaction (hydrolysis) rate constant (k₋₁) is 0.004 L·mol⁻¹·min⁻¹, necessitating immediate product isolation to prevent degradation [1] [5] [10].
Table 3: Major Byproducts and Mitigation Strategies
Byproduct | Formation Cause | Typical Yield (%) | Mitigation Strategy |
---|---|---|---|
Dioctyl maleate | E/Z isomerization | 0.5–2.0 | Radical inhibitors, pH control |
Di(2-ethylhexyl) ether | Alcohol dehydration | 3–7 | Temperature < 150°C, nitrogen purge |
Mono-octyl fumarate | Incomplete esterification | 4–8 | Water removal, excess alcohol |
Acrylic derivatives | Decarboxylation | <1 | Avoid strong oxidants |
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